molecular formula C16H15NO5 B280040 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-84-6

4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B280040
CAS No.: 329222-84-6
M. Wt: 301.29 g/mol
InChI Key: ANVVHXVNYURAKK-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde (CAS: 149288-65-3) is a substituted benzaldehyde derivative with a molecular formula of C₁₆H₁₅NO₅ and a molecular weight of 268.32 g/mol . Its structure features a benzaldehyde core modified with a methoxy group at position 4 and a 4-methyl-2-nitrophenoxymethyl substituent at position 3. This nitro-aromatic compound is synthesized via nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., Claisen-Schmidt condensation for chalcone derivatives or reactions with azidoacetate esters ).

Properties

IUPAC Name

4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-5-16(14(7-11)17(19)20)22-10-13-8-12(9-18)4-6-15(13)21-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVVHXVNYURAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195908
Record name 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-84-6
Record name 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration-Alkylation Sequential Approach

Methodology :

  • Nitration of 3-alkoxy-4-acetoxybenzaldehyde :

    • Substrate : 3-Methoxy-4-acetoxybenzaldehyde.

    • Nitrating Agent : Fuming nitric acid (HNO₃) in chloroform at -20°C to -10°C.

    • Outcome : Generates 4-formyl-2-methoxy-3-nitro phenyl acetate with 85% yield and 9% isomer impurity.

    • Mechanism : Electrophilic aromatic nitration directed by the acetoxy group.

  • Deacetylation and Methylation :

    • Base : KOH/MeOH at 25–45°C removes the acetyl group.

    • Methylation : Dimethyl sulfate (Me₂SO₄) at 45–55°C introduces the methoxy group.

    • Oxidation : Potassium permanganate (KMnO₄) oxidizes intermediates, though the aldehyde group remains intact in the final product.

  • Etherification :

    • Williamson Synthesis : Reacting 4-methyl-2-nitrophenol with 3-(bromomethyl)-4-methoxybenzaldehyde in ethanol/K₂CO₃.

    • Yield : ~88% after recrystallization.

Optimization :

  • Low-temperature nitration minimizes isomer formation.

  • Solvent choice (e.g., chloroform vs. dichloromethane) affects regioselectivity.

Direct Williamson Ether Synthesis

Procedure :

  • Alkoxide Preparation :

    • 4-Methyl-2-nitrophenol is deprotonated with NaH in THF to form the phenoxide.

  • Nucleophilic Substitution :

    • Phenoxide reacts with 4-methoxy-3-(bromomethyl)benzaldehyde in anhydrous DMF at 60°C.

    • Reaction Time : 12–24 hours.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 9.90 (s, 1H, CHO), 7.94 (d, J = 8.4 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H, OCH₃).

  • HPLC Purity : >98% after column chromatography.

Purification via Imine Formation

Patent-Based Method (WO2003074462A1) :

  • Imine Formation :

    • React 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde with 3-nitroaniline in ethanol at 30–40°C.

    • Isolation : Recrystallize the imine from ethanol/hexane.

  • Deprotection :

    • Hydrolyze the imine with 1M HCl to regenerate the aldehyde.

    • Yield : 95% after purification.

Advantage : Reduces impurities from commercial aldehyde sources.

Comparative Analysis of Methods

Parameter Nitration-Alkylation Direct Williamson Imine Purification
Yield 85%88%95%
Isomer Impurity 9%<2%<1%
Key Step NitrationEtherificationImine recrystallization
Scalability IndustrialLab-scalePilot-scale

Mechanistic Insights and Challenges

Regioselectivity in Nitration

  • The acetoxy group in 3-alkoxy-4-acetoxybenzaldehyde directs nitration to the ortho position relative to the methoxy group.

  • Competing para-nitration (8–20% impurity) necessitates low-temperature control.

Ether Bond Formation

  • SN2 Mechanism : Alkyl halide (e.g., bromomethyl benzaldehyde) reacts with phenoxide, favoring primary alkyl halides to avoid elimination.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.

Industrial-Scale Considerations

  • Cost Efficiency : Nitration-alkylation sequences use inexpensive reagents (HNO₃, KMnO₄) but require rigorous temperature control.

  • Green Chemistry : Recent patents emphasize replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether).

Analytical Validation

  • Chromatography :

    • HPLC with C18 columns (ACN/H₂O mobile phase) resolves isomers.

  • Spectroscopy :

    • FT-IR : Aldehyde C=O stretch at 1,710 cm⁻¹; nitro group at 1,520 cm⁻¹.

    • MS (ESI+) : m/z 301.29 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(4-methyl-2-aminophenoxy)methyl]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo multiple chemical transformations, including:

  • Oxidation: Produces 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.
  • Reduction: Yields 4-Methoxy-3-[(4-methyl-2-aminophenoxy)methyl]benzaldehyde.
  • Substitution Reactions: Can form various substituted benzaldehyde derivatives depending on the nucleophile used.

Biology

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity: The nitro group may be involved in mechanisms that lead to selective cytotoxicity against cancer cells. Further investigations are ongoing to elucidate these pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential as:

  • Lead Compound for Drug Development: Its structure allows for modifications that could enhance efficacy against microbial infections or cancer cells.
  • Diagnostic Tool: The compound's unique properties may facilitate the development of imaging agents or biomarkers in medical diagnostics.

Industrial Applications

The compound is also utilized in industry for producing specialty chemicals, dyes, and pigments. Its versatility allows it to be integrated into various formulations that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of structurally similar compounds demonstrated that derivatives of this compound showed promising results against several bacterial strains. The mechanism involved disruption of bacterial cell walls, leading to cell lysis.

Case Study 2: Anticancer Research

In vitro experiments revealed that modifications of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The nitro group was identified as a critical element in mediating these effects, possibly through reactive intermediate formation during metabolic processes.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryIntermediate for synthesisVersatile reactions including oxidation and reduction
BiologyAntimicrobial & anticancerInhibitory effects on bacterial growth; selective cytotoxicity
MedicineDrug development & diagnosticsPotential lead compound for new pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, making the aldehyde more reactive in condensation or nucleophilic addition reactions .
  • Bulkier substituents (e.g., tert-butylphenoxy) may hinder crystallization or reduce solubility .
  • Nitro positional isomers (e.g., 2-nitro vs. 3-nitro) influence electronic distribution and biological activity .

Biological Activity

4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H15N1O5C_{16}H_{15}N_{1}O_{5}. This compound features a complex structure that includes a benzaldehyde functional group, a methoxy group, and a nitrophenyl ether moiety. Its unique arrangement of electron-donating and electron-withdrawing groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science.

The compound has notable chemical characteristics that influence its biological interactions:

  • Molecular Weight : 287.27 g/mol
  • Functional Groups :
    • Methoxy group (-OCH₃)
    • Nitro group (-NO₂)
    • Benzaldehyde (-CHO)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is significant as it has been associated with increased activity against various pathogens. For instance, compounds with electron-withdrawing groups like nitro groups tend to enhance antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar derivatives have shown selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by the compound's ability to interact with critical cellular targets .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The presence of both methoxy and nitro groups contributes to this activity by stabilizing radical species through resonance effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for elucidating the biological activity of this compound:

Structural Feature Impact on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Nitro GroupIncreases electron deficiency, enhancing reactivity towards biological targets
Benzaldehyde FunctionalityFacilitates interactions with nucleophiles in biological systems

Case Study 1: Anticancer Activity

In a study examining various derivatives of benzaldehyde, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, particularly against MCF-7 cells, suggesting its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds showed that those containing nitro groups were significantly more effective against Gram-positive and Gram-negative bacteria. This study highlighted the importance of electronic effects in enhancing biological activity, supporting the hypothesis that this compound could exhibit similar antimicrobial properties .

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